molecular formula C13H17ClN4O2S B12506010 N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine

N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine

Cat. No.: B12506010
M. Wt: 328.82 g/mol
InChI Key: DTMGNBFBODNDAR-UHFFFAOYSA-N
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Description

N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a nitro group, and a thiazinan ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the chlorination of pyridine to obtain 6-chloro-3-pyridine.

    Alkylation: The chlorinated pyridine is then subjected to alkylation with methylamine to form N-methyl-6-chloro-3-pyridinylmethylamine.

    Nitro Group Introduction: The nitro group is introduced through nitration, typically using nitric acid under controlled conditions.

    Thiazinan Ring Formation: The final step involves the cyclization reaction to form the thiazinan ring, which is achieved by reacting the intermediate with appropriate reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives

    Reduction: Formation of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-amino-2-(1,3-thiazinan-2-yliden)-1-ethanamine

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and thiazinan ring contribute to its binding affinity to specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethanediamine
  • N-[(6-chloro-3-pyridinyl)methyl]-N-methylamine
  • N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N’-methyl-2-nitro-1,1-ethenediamine

Uniqueness

N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is unique due to the presence of the thiazinan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

Molecular Formula

C13H17ClN4O2S

Molecular Weight

328.82 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine

InChI

InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3

InChI Key

DTMGNBFBODNDAR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-]

Origin of Product

United States

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